

# Itraconazole triazole antifungal class characteristics

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## Compound of Interest

Compound Name: Itraconazole

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## Itraconazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of **itraconazole**, a prominent member of the triazole class of antifungal agents. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and mechanisms of fungal resistance. It also includes detailed experimental protocols and summaries of key quantitative data to support further research and development in the field of antifungal therapeutics.

## Core Characteristics of the Itraconazole Triazole Antifungal Class

**Itraconazole** is a synthetic, broad-spectrum triazole antifungal agent.<sup>[1]</sup> Triazole antifungals are characterized by a five-membered ring containing three nitrogen atoms.<sup>[1]</sup> This structural feature is key to their mechanism of action and selective toxicity against fungal pathogens.

## Mechanism of Action

The primary mechanism of action of **itraconazole**, like other azole antifungals, is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.<sup>[2][3]</sup>

**Itraconazole** specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase.<sup>[2][3]</sup> This enzyme is critical for the conversion of lanosterol to ergosterol.<sup>[4]</sup>

The depletion of ergosterol and the concurrent accumulation of toxic 14 $\alpha$ -methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3]

Beyond its antifungal activity, **itraconazole** has been shown to possess anti-angiogenic and anti-cancer properties. It can inhibit the Hedgehog signaling pathway by acting on the Smoothened (Smo) receptor, a mechanism distinct from its effect on sterol biosynthesis.[5][6] **Itraconazole** also interferes with vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis.[7][8]

## Pharmacokinetics

The pharmacokinetic profile of **itraconazole** is complex and exhibits significant inter-individual variability.

- Absorption: Oral absorption of **itraconazole** is variable and is enhanced by food and an acidic environment.[9]
- Distribution: **Itraconazole** is highly lipophilic and extensively protein-bound (over 99%), leading to high concentrations in tissues, particularly the skin, nails, and adipose tissue, but low levels in bodily fluids.[10]
- Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Its major active metabolite is hydroxy-**itraconazole**, which also possesses antifungal activity.[9]
- Excretion: The metabolites are primarily excreted in the urine and feces.[9]

## Pharmacodynamics

**Itraconazole** generally exhibits fungistatic activity, meaning it inhibits fungal growth rather than directly killing the fungal cells. However, at high concentrations against certain fungi, it may exert fungicidal effects. Its activity is broad-spectrum, encompassing a wide range of yeasts, molds, and dimorphic fungi.[9]

## Resistance Mechanisms

Fungal resistance to **itraconazole** can develop through several mechanisms:

- **Target Site Modification:** Mutations in the *ERG11* gene, which encodes for lanosterol 14 $\alpha$ -demethylase, can reduce the binding affinity of **itraconazole** to its target.[\[11\]](#)
- **Efflux Pumps:** Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump **itraconazole** out of the fungal cell, reducing its intracellular concentration.
- **Alterations in the Ergosterol Biosynthesis Pathway:** Changes in other enzymes involved in ergosterol synthesis can lead to a reduced dependency on the targeted pathway.

## Quantitative Data

### In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) values of **itraconazole** against common fungal pathogens. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Fungal Species	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
<i>Candida albicans</i>	0.0125 - >16	0.125	>16	<a href="#">[12]</a>
<i>Candida glabrata</i>	≤0.03 - >16	0.5	4	<a href="#">[13]</a>
<i>Candida parapsilosis</i>	≤0.03 - 4	0.125	0.5	<a href="#">[12]</a>
<i>Candida tropicalis</i>	≤0.03 - 8	0.125	0.5	<a href="#">[12]</a>
<i>Candida krusei</i>	0.125 - 2	0.25	0.5	<a href="#">[12]</a>

Table 1: **Itraconazole** MIC Data for *Candida* Species.

Fungal Species	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Aspergillus fumigatus	0.12 - >16	0.25	1	<a href="#">[14]</a> <a href="#">[15]</a>
Aspergillus flavus	0.12 - 2	0.5	1	<a href="#">[15]</a>
Aspergillus niger	0.12 - 2	0.5	1	<a href="#">[15]</a>
Aspergillus terreus	0.25 - 2	0.5	1	<a href="#">[15]</a>

Table 2: **Itraconazole** MIC Data for Aspergillus Species.

## Pharmacokinetic Parameters in Humans

The table below presents key pharmacokinetic parameters of **itraconazole** in healthy human subjects after oral administration.

Parameter	Value	Reference(s)
Time to Peak Concentration (Tmax)	~3-5 hours	<a href="#">[16]</a>
Peak Plasma Concentration (Cmax)	150 - 250 ng/mL (single 100 mg dose)	<a href="#">[10]</a>
Area Under the Curve (AUC)	Varies significantly with dosing regimen and formulation	<a href="#">[10]</a>
Elimination Half-life (t <sub>1/2</sub> )	~24-42 hours (at steady state)	<a href="#">[9]</a>
Protein Binding	>99%	<a href="#">[10]</a>

Table 3: Pharmacokinetic Parameters of **Itraconazole** in Humans.

## Cytochrome P450 Inhibition

**Itraconazole** is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions.

Parameter	Value	Reference(s)
Unbound Inhibition Constant (K <sub>i</sub> ) for CYP3A4	1.3 nM	[1]
Unbound IC <sub>50</sub> for CYP3A4	6.1 nM	[1]

Table 4: **Itraconazole** Inhibition of Cytochrome P450 3A4. Note that metabolites of **itraconazole**, such as hydroxy-**itraconazole**, also contribute significantly to CYP3A4 inhibition. [1][17]

## Experimental Protocols

### Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A4 / EUCAST E.Def 7.3.2)

This protocol is a generalized summary based on the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeast susceptibility testing.[18][19]

Objective: To determine the minimum inhibitory concentration (MIC) of **itraconazole** against a fungal isolate.

Materials:

- **Itraconazole** powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)
- 96-well microtiter plates
- Fungal isolate

- Sterile saline or water
- Spectrophotometer
- Incubator (35°C)

Procedure:

- Preparation of **itraconazole** Stock Solution: Dissolve **itraconazole** powder in DMSO to a high concentration (e.g., 1600 µg/mL).
- Preparation of Drug Dilutions: Perform serial twofold dilutions of the **itraconazole** stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).
- Inoculum Preparation:
  - Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
  - Prepare a suspension of the fungal colonies in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately  $1-5 \times 10^6$  CFU/mL).
  - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately  $0.5-2.5 \times 10^3$  CFU/mL in the microtiter plate wells.
- Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the **itraconazole** dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Reading Results: The MIC is determined as the lowest concentration of **itraconazole** that causes a significant inhibition of growth (typically  $\geq 50\%$  reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.

## Quantification of Ergosterol in Fungal Cells

This protocol provides a general method for extracting and quantifying ergosterol from fungal biomass using High-Performance Liquid Chromatography (HPLC).<sup>[20][21]</sup>

**Objective:** To measure the ergosterol content in a fungal sample as an indicator of fungal biomass.

**Materials:**

- Fungal cell pellet
- Methanol
- Potassium hydroxide (KOH)
- n-Hexane
- HPLC system with a UV detector
- C18 HPLC column
- Ergosterol standard

**Procedure:**

- Saponification:
  - To a known weight of fungal cell pellet, add a solution of KOH in methanol (e.g., 10% w/v).
  - Heat the mixture at a high temperature (e.g., 80-90°C) for a defined period (e.g., 1-2 hours) to hydrolyze the ergosterol esters.
- Extraction:
  - After cooling, add water and n-hexane to the mixture.
  - Vortex vigorously to extract the ergosterol into the n-hexane (organic) phase.

- Centrifuge to separate the phases and carefully collect the upper n-hexane layer.
- Repeat the extraction process on the aqueous layer to maximize recovery.
- Drying and Reconstitution:
  - Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.
  - Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).
- HPLC Analysis:
  - Inject the reconstituted sample onto the HPLC system.
  - Separate the components using a C18 column with an appropriate mobile phase (e.g., methanol).
  - Detect ergosterol using a UV detector at its characteristic absorbance maximum (around 282 nm).
- Quantification:
  - Prepare a standard curve using known concentrations of an ergosterol standard.
  - Quantify the amount of ergosterol in the sample by comparing its peak area to the standard curve.

## Lanosterol 14 $\alpha$ -Demethylase Activity Assay

This is a representative protocol for measuring the enzymatic activity of lanosterol 14 $\alpha$ -demethylase.<sup>[4][22]</sup>

Objective: To determine the inhibitory effect of **itraconazole** on the activity of lanosterol 14 $\alpha$ -demethylase.

Materials:

- Recombinant lanosterol 14 $\alpha$ -demethylase (CYP51)



- NADPH-cytochrome P450 reductase
- Lanosterol (substrate)
- NADPH (cofactor)
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- **Itraconazole**
- Method for detecting the product (e.g., HPLC or mass spectrometry)

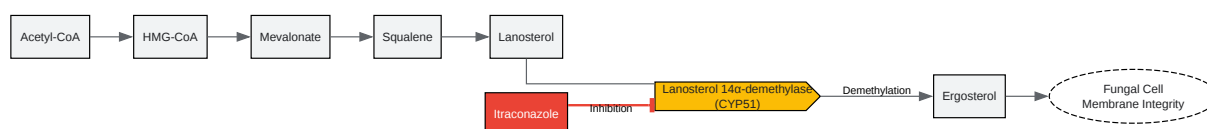
Procedure:

- Reaction Setup:
  - In a reaction vessel, combine the reaction buffer, recombinant lanosterol 14 $\alpha$ -demethylase, and NADPH-cytochrome P450 reductase.
  - Add **itraconazole** at various concentrations to different reaction vessels to determine its inhibitory effect. Include a control reaction without any inhibitor.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol, and the cofactor, NADPH.
- Incubation: Incubate the reaction mixture at 37°C for a defined time.
- Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).
- Product Analysis:
  - Extract the sterols from the reaction mixture using an organic solvent.

- Analyze the extract using HPLC or mass spectrometry to separate and quantify the amount of product formed (the demethylated lanosterol).
- Data Analysis:
  - Calculate the rate of the enzymatic reaction in the presence and absence of **itraconazole**.
  - Determine the IC<sub>50</sub> (the concentration of **itraconazole** that causes 50% inhibition of the enzyme activity) and the inhibition constant (K<sub>i</sub>) to quantify the potency of **itraconazole** as an inhibitor.

## Signaling Pathways and Experimental Workflows

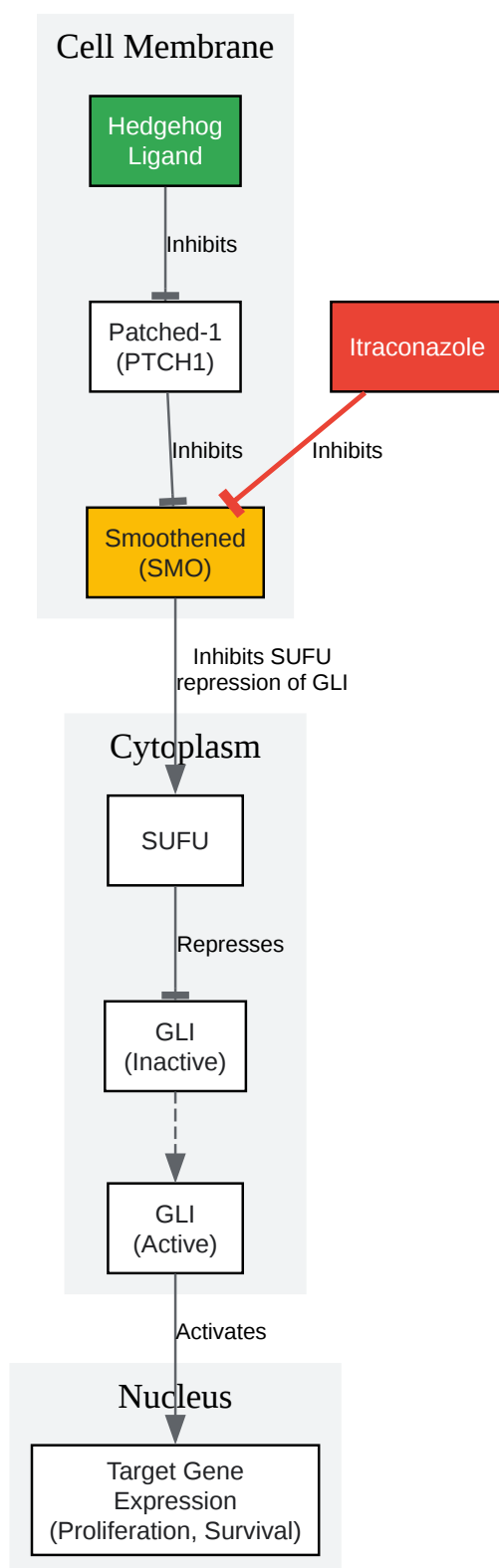
### Ergosterol Biosynthesis Pathway and Itraconazole's Site of Action



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Caption: **Itraconazole** inhibits lanosterol 14 $\alpha$ -demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.

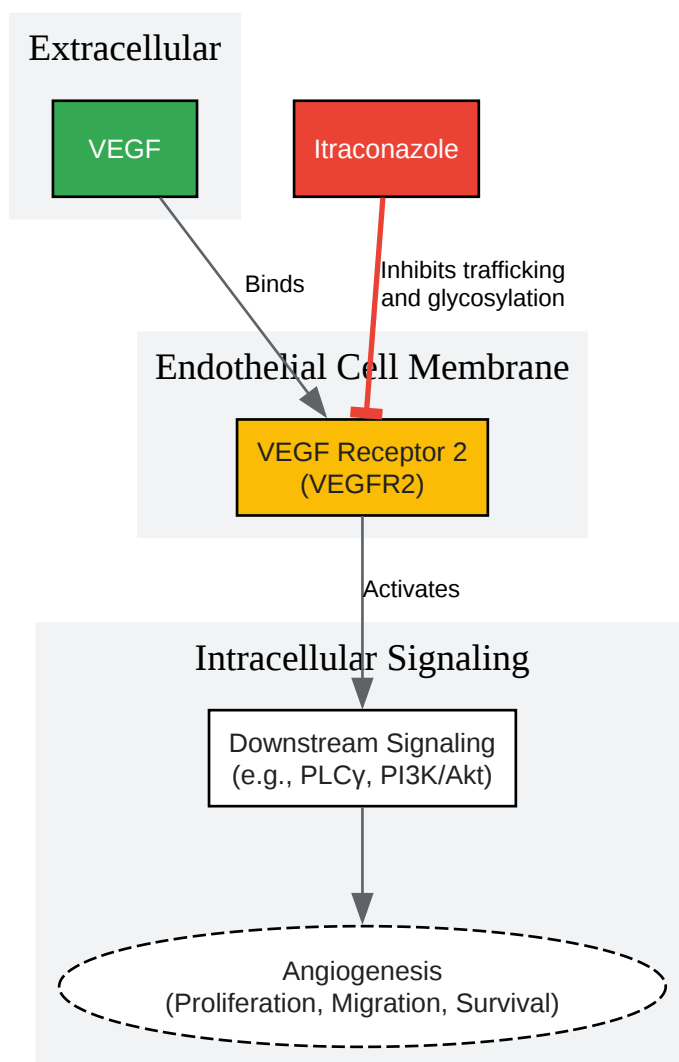
## Hedgehog Signaling Pathway Inhibition by Itraconazole



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Caption: **Itraconazole** inhibits the Hedgehog signaling pathway by targeting the Smoothed (SMO) receptor.

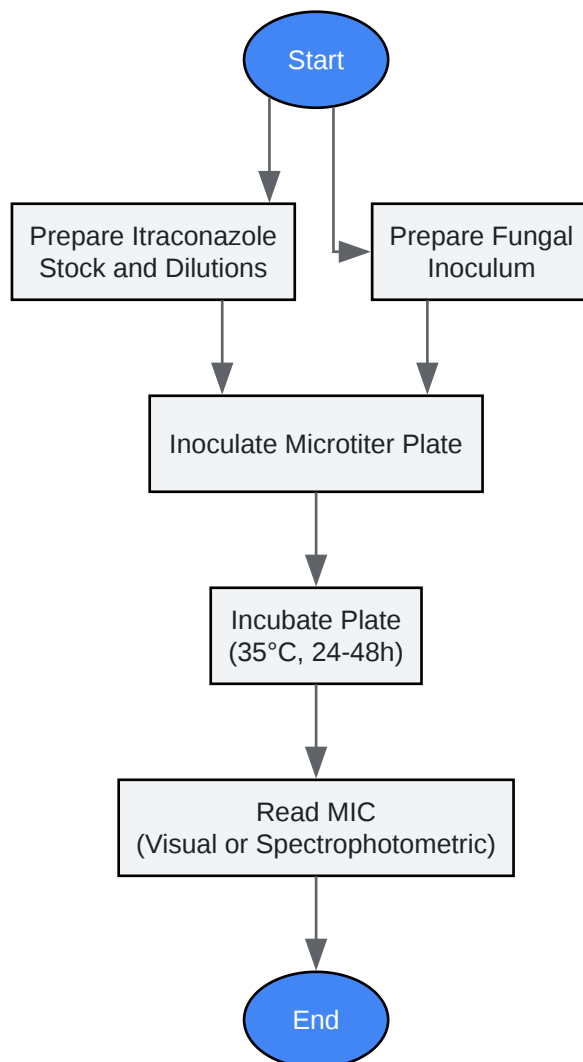
## Anti-Angiogenic Mechanism of Itraconazole via VEGF Signaling Inhibition



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Caption: **Itraconazole** exerts anti-angiogenic effects by inhibiting VEGFR2 trafficking and signaling.

## Experimental Workflow for Antifungal Susceptibility Testing



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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of itraconazole.

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